molecular formula C8H13N3O B12989448 2-(1H-Imidazol-5-yl)-3-methylmorpholine

2-(1H-Imidazol-5-yl)-3-methylmorpholine

Cat. No.: B12989448
M. Wt: 167.21 g/mol
InChI Key: FSBAWJHRZUWELN-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-5-yl)-3-methylmorpholine is a high-purity chemical compound offered as a sophisticated building block for advanced medicinal chemistry and pharmacological research. This molecule features a unique hybrid architecture, combining a morpholine ring, known for its ability to improve solubility and serve as a linker or modulator in drug design , with a 1H-imidazole heterocycle, a privileged scaffold frequently found in catalysts and biologically active molecules . This structure makes it a valuable intermediate for constructing novel compounds targeting a range of therapeutic areas. Researchers can utilize this compound in the synthesis of more complex molecules, particularly in the development of ligands for various enzymes and receptors. The integration of the imidazole ring, a common pharmacophore, suggests potential applications in creating protease inhibitors, kinase modulators, or G-protein-coupled receptor (GPCR) ligands, analogous to other imidazole-containing research chemicals . The specific stereochemistry of the 3-methylmorpholine core can be critical for its biological activity and interaction with chiral targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific intended use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-3-methylmorpholine

InChI

InChI=1S/C8H13N3O/c1-6-8(12-3-2-10-6)7-4-9-5-11-7/h4-6,8,10H,2-3H2,1H3,(H,9,11)

InChI Key

FSBAWJHRZUWELN-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)C2=CN=CN2

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 1h Imidazol 5 Yl 3 Methylmorpholine

Construction of the Morpholine (B109124) Ring System within the 2-(1H-Imidazol-5-yl)-3-methylmorpholine Scaffold

The morpholine moiety, particularly when substituted, is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties. nih.gov The synthesis of the 3-methylmorpholine (B1346471) ring is a critical first step in many potential synthetic routes to the target compound.

Cyclization Approaches to the Morpholine Moiety

The formation of the morpholine ring generally involves the cyclization of a suitable acyclic precursor, typically a substituted amino alcohol. A common and direct method for synthesizing 3-methylmorpholine is the cyclization of N-(2-hydroxypropyl)ethanolamine. This precursor can be prepared by the reaction of 1-amino-2-propanol with ethylene (B1197577) oxide. The subsequent acid-catalyzed dehydration of N-(2-hydroxypropyl)ethanolamine leads to the formation of the 3-methylmorpholine ring.

Another versatile approach starts from readily available amino acids, such as alanine. researchgate.net This method offers the advantage of introducing chirality into the morpholine ring. For instance, (S)-alanine can be reduced to (S)-alaninol, which can then be N-alkylated with a 2-carbon synthon bearing a leaving group (e.g., 2-bromoethanol) to form an intermediate that can be cyclized to (S)-3-methylmorpholine.

A variety of cyclization conditions have been reported for the synthesis of substituted morpholines, often employing dehydrating agents or catalysts to facilitate the ring closure.

Starting MaterialReagents and ConditionsProductReference
N-(2-hydroxypropyl)ethanolamineAcid catalyst, heat3-Methylmorpholine
(S)-Alanine1. Reduction (e.g., LiAlH4) 2. N-alkylation (e.g., 2-bromoethanol) 3. Cyclization (e.g., acid catalyst)(S)-3-Methylmorpholine researchgate.net
Vicinal amino alcoholsEthylene sulfate (B86663), tBuOKSubstituted morpholines researchgate.net

Construction of the Imidazole (B134444) Ring System within the this compound Scaffold

The imidazole ring is another fundamental heterocycle in medicinal chemistry. The synthesis of a suitably functionalized imidazole at the C5 position is paramount for its eventual linkage to the morpholine moiety.

Established Synthetic Routes to Substituted Imidazoles

Several named reactions are well-established for the synthesis of the imidazole core. The Debus synthesis , first reported in 1858, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). This method, while classic, is still utilized for the preparation of various substituted imidazoles.

The Radiszewski synthesis provides another route, typically from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. For the synthesis of imidazoles with specific substitution patterns, multi-component reactions are often employed due to their efficiency and atom economy.

A particularly versatile method for preparing substituted imidazoles is the van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method allows for the construction of the imidazole ring from an aldehyde and an amine.

Name of SynthesisKey ReactantsProduct Type
Debus Synthesis1,2-Dicarbonyl, Aldehyde, AmmoniaSubstituted Imidazoles
Radiszewski Synthesis1,2-Dicarbonyl, Aldehyde, AmineSubstituted Imidazoles
van Leusen Imidazole SynthesisAldehyde, Amine, Tosylmethyl isocyanide (TosMIC)Substituted Imidazoles

Regioselective Functionalization at the 5-Position of the Imidazole Ring for Morpholine Linkage

To couple the imidazole and morpholine rings, the imidazole must be functionalized at the C5 position with a group suitable for forming a new bond. Two key intermediates for this purpose are 5-formyl-1H-imidazole and 5-(chloromethyl)-1H-imidazole.

Synthesis of 5-formyl-1H-imidazole: This can be achieved through various methods, including the Vilsmeier-Haack reaction on a suitable imidazole precursor. Alternatively, oxidation of 5-(hydroxymethyl)imidazole, which can be prepared from readily available starting materials, provides a direct route to the aldehyde. chemicalbook.com

Synthesis of 5-(chloromethyl)-1H-imidazole: This reactive intermediate can be prepared from 5-(hydroxymethyl)imidazole by treatment with a chlorinating agent such as thionyl chloride. acs.orgguidechem.com The resulting chloromethyl group is an excellent electrophile for subsequent alkylation reactions.

Another important precursor for coupling reactions is a halo-imidazole, such as 5-bromo-1H-imidazole. This can be synthesized by the direct bromination of imidazole. chemicalbook.comchemicalbook.com The bromine atom at the C5 position can then participate in cross-coupling reactions.

Convergent and Divergent Synthetic Approaches for Coupling Imidazole and Morpholine Moieties

With the individual heterocyclic rings in hand, the final stage of the synthesis involves their coupling. Both convergent and divergent strategies can be envisioned for this purpose.

A convergent synthesis involves the separate synthesis of the imidazole and morpholine fragments, which are then joined together in a final step. This approach is often more efficient for the synthesis of a single target molecule.

One plausible convergent approach is the reductive amination of 5-formyl-1H-imidazole with pre-synthesized 3-methylmorpholine. This reaction, typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, would directly form the C-N bond between the two rings. dergipark.org.tr

Another convergent strategy involves the alkylation of 3-methylmorpholine with 5-(chloromethyl)-1H-imidazole. acs.orgguidechem.com The nucleophilic nitrogen of the morpholine ring would displace the chloride to form the desired product.

A third convergent approach could utilize a Suzuki-Miyaura cross-coupling reaction . acs.org This would require the synthesis of a 3-methylmorpholine derivative bearing a boronic acid or boronic ester, which would then be coupled with a 5-haloimidazole (e.g., 5-bromo-1H-imidazole) in the presence of a palladium catalyst and a base. While the synthesis of the specific 3-methylmorpholine boronic acid is not widely documented, general methods for the borylation of organic molecules could be adapted for this purpose. organic-chemistry.org

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated to produce a library of related compounds. psu.edu For example, a functionalized imidazole core could be reacted with a variety of substituted morpholines to generate a series of analogs of the target molecule. This approach is particularly useful for structure-activity relationship (SAR) studies.

The choice between a convergent and divergent strategy will depend on the specific goals of the synthesis, with convergent routes generally being more suitable for the preparation of a single, well-defined target compound.

Strategies for Carbon-Carbon Bond Formation at the C2-C5' Linkage

The creation of the carbon-carbon bond between the C2 position of the morpholine ring and the C5 position of the imidazole ring is a critical step in the synthesis. Modern organic synthesis offers several powerful cross-coupling techniques to achieve this linkage, most notably through palladium-catalyzed reactions.

One of the most viable strategies is the Suzuki-Miyaura coupling. This approach would typically involve the reaction of a 5-iodoimidazole or 5-bromoimidazole derivative with a morpholine-2-boronic acid or ester derivative. researchgate.netnih.gov Alternatively, the coupling partners can be reversed. A tandem borylation-Suzuki reaction has been shown to be an efficient, mild, and scalable method for such couplings, often utilizing the same palladium catalyst for both steps. researchgate.net

Another prominent method is the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For this specific synthesis, a 2-halomorpholine could be coupled with a 5-(organozinc)imidazole derivative. researchgate.netnih.gov These cross-coupling reactions are valued for their functional group tolerance and high yields.

Advanced strategies also include cross-dehydrogenative coupling (CDC), which forms a C-C bond directly from two C-H bonds under oxidative conditions, often catalyzed by transition metals. mdpi.com While more commonly applied to C-N bond formation, CDC principles represent a frontier in atom-economical synthesis that could be adapted for this linkage. mdpi.com

Integration of the 1H-Imidazole-5-yl Substituent onto the Morpholine Ring

The imidazole ring can be introduced either as a pre-formed heterocycle or constructed directly upon the morpholine scaffold.

Approach 1: Coupling of a Pre-formed Imidazole Ring This approach aligns with the cross-coupling strategies mentioned previously (Suzuki, Negishi, etc.), where a functionalized imidazole, such as 5-iodo-1H-imidazole, is coupled with a suitably functionalized morpholine derivative. researchgate.netnih.gov This convergent strategy is often favored for its efficiency and predictability.

Approach 2: Construction of the Imidazole Ring on the Morpholine Scaffold An alternative strategy involves building the imidazole ring from an acyclic precursor already attached to the C2 position of the morpholine ring. This can be achieved through several methods:

Pinner Reaction Strategy: A 2-(cyanomethyl)morpholine derivative can be converted into a carboxyimidate salt (a Pinner salt). Subsequent reaction of this intermediate with formylhydrazide can lead to the formation of the desired (1,2,4-triazol-3-yl)acetate, a close analogue, suggesting the viability of this pathway for imidazole synthesis with appropriate reagents. nih.gov

Cyclization of α-Aminoketone Precursors: An α-aminoketone attached to the morpholine C2 position can be cyclized with a formyl source (like formamide (B127407) or ethyl formate) to construct the imidazole ring. This is a classical and robust method for imidazole synthesis.

From Propargylamines: The synthesis of imidazoles from N-propargylamine precursors through metal-catalyzed cyclization is a well-established method that could be adapted. researchgate.net An appropriately substituted propargylamine (B41283) attached to the morpholine C2 position could undergo cyclization to form the target imidazole ring. researchgate.net

Stereoselective Synthesis of this compound

Achieving the correct three-dimensional structure of this compound requires precise control over its two stereocenters (C2 and C3). This is accomplished through various methods of asymmetric synthesis.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are temporarily incorporated into the synthetic route to direct the stereochemical outcome of key reactions. numberanalytics.com Once the desired stereochemistry is established, the auxiliary is removed. numberanalytics.com

For the synthesis of the target molecule, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be attached to the morpholine nitrogen. wikipedia.orgharvard.edu This approach offers several routes:

Diastereoselective Alkylation: An N-acylated morpholin-2-one (B1368128) equipped with a chiral auxiliary can undergo diastereoselective alkylation. The steric hindrance provided by the auxiliary directs an incoming electrophile (e.g., methyl iodide) to one face of the molecule, thereby setting the C3-methyl stereocenter.

Asymmetric Aldol (B89426) Reaction: An N-glycolate derivative of a chiral oxazolidinone can undergo a stereoselective aldol reaction with an appropriate aldehyde to establish the relative and absolute stereochemistry of the C2 and C3 positions in an acyclic precursor, which is then cyclized to form the morpholine ring. wikipedia.org

From Chiral Amino Alcohols: The synthesis can begin with an optically pure amino alcohol, such as (S)-alaninol, which already contains the C3 stereocenter. Cyclization of this precursor, for example, via an N-allyl derivative, can form the chiral morpholine ring. banglajol.info

Table 1: Comparison of Chiral Auxiliary Strategies
Auxiliary TypeKey ReactionStereocenter ControlledAdvantagesReference
Evans OxazolidinoneAldol Reaction / AlkylationC2 and C3High diastereoselectivity, well-established protocols. wikipedia.org
Pseudoephedrine/PseudoephenamineAlkylationC3 (or C2)Practical, high yields, often crystalline derivatives. harvard.edu
Chiral Amino Alcohols (Chiral Pool)CyclizationC3Starts with an enantiomerically pure building block. banglajol.info

Asymmetric Catalysis in Ring Formation and Coupling Reactions

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation: One powerful strategy involves the asymmetric hydrogenation of a dehydromorpholine precursor. Using a chiral bisphosphine-rhodium complex, for instance, a double bond at the C2-C3 position can be hydrogenated to establish both stereocenters simultaneously, or a 2-substituted dehydromorpholine can be hydrogenated to install the C2 stereocenter with excellent enantioselectivity (up to 99% ee). rsc.orgsemanticscholar.org

Asymmetric Ring Formation: The chiral morpholine ring itself can be constructed using catalytic asymmetric methods.

A tandem one-pot reaction combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) can convert aminoalkyne substrates into 3-substituted morpholines with high yields and enantiomeric excesses (>95% ee). organic-chemistry.org

A one-pot domino ring-opening cyclization (DROC) of asymmetrically formed epoxides can yield chiral morpholin-2-ones, which are versatile intermediates for the target molecule. acs.orgthieme-connect.com This process, catalyzed by a quinine-derived urea, can achieve up to 99% ee. acs.org

Table 2: Asymmetric Catalytic Methods for Morpholine Synthesis
MethodCatalyst SystemKey IntermediateReported Enantioselectivity (ee)Reference
Asymmetric HydrogenationBisphosphine-Rhodium2-Substituted DehydromorpholineUp to 99% rsc.orgsemanticscholar.org
Tandem Hydroamination/ATHTi-catalyst / Ru-Noyori catalystAminoalkyne>95% organic-chemistry.org
Asymmetric Epoxidation/DROCQuinine-derived UreaAldehyde + PhenylsulfonylacetonitrileUp to 99% acs.orgthieme-connect.com

Diastereoselective Approaches to the 3-Methylmorpholine Stereocenter

When one stereocenter is already in place, it can direct the formation of the second, a process known as diastereoselective synthesis. numberanalytics.com

If the 2-(1H-imidazol-5-yl) group is introduced first, its steric and electronic properties will influence the subsequent introduction of the methyl group at the C3 position. A key strategy is the diastereoselective alkylation of a morpholine-2-one or a similar precursor.

Research on related systems has shown that such diastereoselectivity is highly dependent on avoiding steric strain. For instance, in N-tosylated morpholines, the conformation of the ring is controlled to minimize pseudo A(1,3) strain between the bulky N-tosyl group and a substituent at C3. acs.org This principle can be exploited by using a large protecting group on the morpholine nitrogen to direct the alkylation at C3. The reaction would proceed via a chelated enolate intermediate, where the existing C2 substituent blocks one face, forcing the methylating agent to approach from the opposite side, thus ensuring high diastereoselectivity. acs.org

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry aims to make the synthesis more environmentally benign, safer, and more efficient.

Atom Economy and One-Pot Reactions: Tandem and domino reactions, such as the catalytic hydroamination/ATH or the epoxidation/DROC methods, are inherently greener as they combine multiple synthetic steps into a single operation. organic-chemistry.orgacs.org This reduces the need for intermediate purification, minimizes solvent waste, and saves time and energy. thieme-connect.com

Catalysis over Stoichiometric Reagents: The use of asymmetric catalysis is a cornerstone of green chemistry. Catalytic methods, whether they employ metals or small organic molecules (organocatalysis), drastically reduce waste compared to the use of stoichiometric chiral auxiliaries. rsc.orgsemanticscholar.orgprinceton.edu

Safer Solvents and Reagents: A key green objective is to replace hazardous solvents and reagents. Research has demonstrated the synthesis of morpholines using ethylene sulfate, an inexpensive and less hazardous reagent, in a redox-neutral process that is scalable and efficient. nih.gov Furthermore, electrochemical syntheses of imidazole-fused heterocycles have been developed that proceed in low-toxicity solvents like ethanol (B145695) and avoid the use of external chemical oxidants. rsc.org One-pot syntheses of imidazole derivatives have also been achieved under eco-friendly conditions. nih.gov

Energy Efficiency: Utilizing ambient temperatures and pressures, as seen in some organocatalytic and electrochemical methods, reduces energy consumption. rsc.org Microwave-assisted synthesis can also be a tool to dramatically reduce reaction times and energy input. researchgate.net

By integrating these principles, the synthesis of this compound can be designed to be not only chemically elegant but also sustainable.

Solvent-Free and Aqueous Medium Reactions

The use of solvent-free conditions or aqueous media in chemical synthesis represents a significant step towards more environmentally benign processes. mdpi.comnih.govnih.gov These approaches often lead to simplified work-up procedures, reduced waste generation, and can sometimes enhance reaction rates and selectivity. mdpi.comacs.org

The synthesis of nitrogen-containing heterocycles in aqueous media has been shown to be a viable and efficient alternative to traditional organic solvents. mdpi.comnih.gov For the construction of the this compound, a hypothetical approach could involve the cyclocondensation of a suitable amino alcohol precursor with a reactive imidazole derivative. Microwave-assisted synthesis in an aqueous medium has proven effective for the N-heterocyclization of primary amines with dihalides, suggesting a potential pathway. acs.orgnih.gov

Solvent-free reactions, often facilitated by microwave irradiation or grinding, offer another green alternative. nih.govsemanticscholar.org The synthesis of substituted imidazoles has been successfully achieved under solvent-free conditions, for instance, through a one-pot, three-component reaction catalyzed by a neutral ionic liquid under microwave irradiation. mdpi.comcapes.gov.br A similar strategy could be envisioned for the target molecule, potentially by reacting a suitable 1,2-diamino species, a dicarbonyl compound, and an ammonia source in the absence of a traditional solvent.

Table 1: Potential Advantages of Solvent-Free and Aqueous Synthesis

FeatureSolvent-Free ReactionAqueous Medium Reaction
Environmental Impact Minimal solvent wasteWater is a non-toxic, non-flammable, and abundant solvent. mdpi.com
Economic Viability Reduced cost of solvent purchase and disposalWater is inexpensive. mdpi.com
Safety Reduced risk of fire and exposure to toxic solventsLower flammability and toxicity risks compared to organic solvents.
Process Simplification Often allows for easier product isolation. acs.orgPhase separation can simplify product isolation. acs.org
Reaction Efficiency Can lead to shorter reaction times, especially with microwave assistance. semanticscholar.orgHydrophobic effects can accelerate reaction rates. mdpi.com

Catalytic Methodologies (e.g., Metal-Catalyzed, Organocatalysis)

Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. Both metal-based and organic catalysts offer powerful tools for the synthesis of heterocyclic compounds like this compound.

Metal-Catalyzed Synthesis:

Transition-metal catalysis is widely employed for the formation of C-N and C-O bonds, which are crucial for the assembly of the morpholine ring. Palladium-catalyzed carboamination has been described for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov A similar strategy could be adapted for the target compound. Furthermore, rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines offers a route to chiral 2-substituted morpholines with high enantioselectivity. nih.govsemanticscholar.orgrsc.org

For the imidazole moiety, various metal catalysts have been utilized. For instance, a metal-organic framework, MIL-53(Fe), has been reported as a highly efficient and reusable catalyst for the synthesis of 2-aryl-1H-benzimidazoles under solvent-free conditions. nih.gov While not a direct precedent, the principles of using such heterogeneous catalysts could be applied to the synthesis of the imidazole portion of the target molecule.

Table 2: Examples of Metal-Catalyzed Reactions for Heterocycle Synthesis

Catalyst SystemReaction TypePotential Application for Target CompoundReference
Pd-catalystCarboaminationConstruction of the 3-methylmorpholine ring from an appropriate amino alcohol precursor. nih.gov
SKP-Rh complexAsymmetric HydrogenationEnantioselective synthesis of the chiral morpholine core. nih.govsemanticscholar.org
MIL-53(Fe)CondensationFormation of the imidazole ring from suitable precursors under heterogeneous conditions. nih.gov

Organocatalysis:

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing excellent stereocontrol without the use of toxic or expensive metals. The synthesis of chiral morpholines can be achieved through organocatalytic methods. For example, cinchona alkaloid-derived catalysts have been used for the enantioselective chlorocycloetherification to produce chiral 2,2-disubstituted morpholines. rsc.orgrsc.org While the target molecule is a 2,3-disubstituted morpholine, the underlying principles of organocatalytic cyclization could be adapted.

The synthesis of substituted imidazoles has also been accomplished using organocatalysis. nih.gov Thiazolium-catalyzed addition of an aldehyde to an acyl imine, followed by in-situ ring closure, provides a one-pot sequence to imidazole derivatives. nih.gov This approach could be envisioned for the construction of the 2-(1H-imidazol-5-yl) fragment. The use of morpholine-based organocatalysts has also been explored for 1,4-addition reactions, highlighting the versatility of this scaffold in asymmetric synthesis. nih.gov

Table 3: Organocatalytic Approaches to Heterocycle Synthesis

Catalyst TypeActivation ModePotential Application for Target CompoundReference
Cinchona alkaloid-derivedHalocyclizationEnantioselective formation of the morpholine ring. rsc.orgrsc.org
Thiazolium saltUmpolungFormation of the imidazole ring via Stetter-type reaction. nih.gov
β-Morpholine amino acidsEnamine catalysisAsymmetric functionalization of precursors to the morpholine ring. nih.gov

Sustainable Reagent Selection

The principles of green chemistry extend to the choice of reagents used in a synthetic sequence. nih.govjocpr.com The ideal synthesis utilizes reagents that are non-toxic, renewable, and generate minimal waste.

For the synthesis of this compound, several opportunities exist for the selection of more sustainable reagents. The use of alcohols as starting materials in acceptorless dehydrogenative coupling (ADC) reactions, catalyzed by transition metals, offers a green route to N-heterocycles, producing only water and hydrogen as byproducts. rsc.org This strategy could potentially be employed to construct the morpholine ring.

The use of renewable feedstocks is another important aspect of sustainable synthesis. numberanalytics.com While not directly demonstrated for this specific target, the broader trend in organic synthesis is to move towards bio-based starting materials. For example, compounds derived from biomass, such as furfural, can be used to synthesize nitrogen-containing heterocycles. jocpr.com

In the context of imidazole synthesis, the use of ultrasound in conjunction with recyclable catalysts like silica-supported antimony(III) chloride under solvent-free conditions has been reported to be highly efficient. mdpi.com This approach minimizes the use of hazardous reagents and simplifies catalyst recovery.

Table 4: Comparison of Conventional and Sustainable Reagents

Reaction StepConventional Reagent/ConditionSustainable AlternativeAdvantage of Alternative
Oxidation Stoichiometric heavy metal oxidants (e.g., CrO₃, KMnO₄)Molecular oxygen or air with a catalystReduced metal waste, environmentally benign oxidant.
Solvent Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃)Water, ethanol, or solvent-freeLower toxicity, reduced environmental impact. mdpi.com
Catalyst Homogeneous precious metal catalystsHeterogeneous, recyclable catalysts (e.g., MOFs, supported catalysts)Ease of separation and reuse, reduced metal contamination of product. nih.gov
Nitrogen Source Anhydrous ammoniaAmmonium (B1175870) acetate (B1210297) or ureaSafer and easier to handle. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 1h Imidazol 5 Yl 3 Methylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-(1H-Imidazol-5-yl)-3-methylmorpholine in solution. Through a suite of one-dimensional and two-dimensional experiments, the precise chemical environment of each proton and carbon atom can be mapped.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the number and type of hydrogen and carbon atoms in the molecule. nih.gov The expected chemical shifts are based on the distinct electronic environments of the imidazole (B134444) and the substituted morpholine (B109124) rings. acs.orgresearchgate.net

In the ¹H NMR spectrum, the two protons on the imidazole ring are expected to appear as distinct singlets in the aromatic region (typically δ 7.0-8.0 ppm), reflecting their unique positions. The protons of the morpholine ring exhibit more complex signals in the aliphatic region (δ 2.5-4.0 ppm) due to spin-spin coupling and the ring's chair conformation. researchgate.netstackexchange.com The methyl group attached to C-3 of the morpholine ring characteristically appears as a doublet in the upfield region (δ 1.0-1.3 ppm). The protons attached to nitrogen (N-H) from both the imidazole and morpholine rings are anticipated to produce broad singlets that may be exchangeable with D₂O.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbons of the imidazole ring typically resonate between δ 115-140 ppm. nih.govmdpi.com The four carbons of the morpholine ring appear in the δ 45-75 ppm range, with the carbon adjacent to the oxygen atom (C-2) being the most downfield. nih.gov The methyl carbon signal is expected at approximately δ 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle, confirming atomic connections, and defining the spatial arrangement of the atoms. researchgate.netscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the morpholine H-2 and H-3 protons, as well as the coupling between the H-3 proton and the protons of the adjacent methyl group. This confirms the 2- and 3-substitution pattern on the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., connecting the methyl doublet in the ¹H spectrum to the methyl signal in the ¹³C spectrum).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds), linking different parts of the molecule. harvard.edu The key correlation for this structure is the long-range coupling between the morpholine H-2 proton and the imidazole carbons C-4' and C-5', which definitively confirms the attachment of the imidazole ring to the C-2 position of the morpholine ring. Further HMBC correlations from the methyl protons to morpholine carbons C-2 and C-3 would solidify the assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space correlations between protons that are close to each other, providing critical stereochemical information. researchgate.net For this compound, NOESY can determine the relative orientation (cis or trans) of the imidazole group at C-2 and the methyl group at C-3. A NOE correlation between the H-2 proton and the methyl protons would indicate a cis relationship, where they are on the same face of the morpholine ring. The absence of this correlation would suggest a trans arrangement.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and elemental composition of the compound and offers valuable structural clues through the analysis of its fragmentation patterns. nih.govdigitellinc.com

HRMS is used to determine the exact mass of the molecule with high precision, which in turn confirms its elemental formula. mdpi.comnih.govnih.gov For this compound (C₈H₁₃N₃O), the protonated molecule [M+H]⁺ would be observed. The calculated exact mass for [C₈H₁₄N₃O]⁺ is 168.1131. An experimentally measured mass within a few parts per million (ppm) of this value would unequivocally confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the parent ion ([M+H]⁺) and subjecting it to fragmentation to produce a spectrum of daughter ions. researchgate.netwvu.edunih.gov The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Cleavage of the Morpholine Ring: Saturated rings like morpholine can undergo characteristic fragmentation, such as the loss of small neutral molecules like C₂H₄O or cleavage adjacent to the heteroatoms. researchgate.net

Loss of the Imidazole Side Chain: Cleavage of the C-C bond between the two rings could lead to a fragment corresponding to the protonated methyl-morpholine ring or the imidazolylmethyl cation.

Fragmentation of the Imidazole Ring: While aromatic rings are generally stable, fragmentation can occur, often initiated by the loss of HCN. nih.govresearchgate.net

Table 2: Plausible MS/MS Fragmentation of [C₈H₁₃N₃O+H]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present. youtube.comyoutube.comyoutube.com A broad band in the 3400-3100 cm⁻¹ region would be indicative of N-H stretching from both the morpholine and imidazole rings. C-H stretching vibrations from the aliphatic methyl and morpholine groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretch of the imidazole would be slightly above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a wealth of information, including C=C and C=N stretching vibrations of the imidazole ring (~1600-1450 cm⁻¹) and a strong, characteristic C-O-C stretching band from the morpholine's ether linkage around 1100 cm⁻¹.

Raman spectroscopy would complement this data, often showing strong signals for the symmetric vibrations of the heterocyclic rings. Differences in the vibrational spectra between solid-state and solution measurements can also provide insights into intermolecular interactions, such as hydrogen bonding, and conformational preferences of the molecule.

Table 3: Key Predicted IR and Raman Vibrational Frequencies

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific X-ray crystallography data for the compound this compound is not publicly available. Research articles detailing the crystal structure, including unit cell dimensions, space group, and precise atomic coordinates for this particular molecule, could not be located.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This powerful analytical technique provides unambiguous information regarding bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state. Furthermore, for chiral molecules, X-ray diffraction analysis of a single crystal is the most reliable method to establish the absolute stereochemistry of its stereocenters. researchgate.netnih.gov

While crystallographic data exists for structurally related compounds containing imidazole or morpholine moieties, this information cannot be extrapolated to definitively describe the solid-state conformation or absolute stereochemistry of this compound. The specific substitution pattern and the interplay of intermolecular forces, such as hydrogen bonding and van der Waals interactions, are unique to each compound and dictate its crystal packing and molecular conformation.

For instance, studies on other imidazole derivatives, such as (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide, reveal detailed crystal structures with specific space groups and intermolecular hydrogen bonding patterns that lead to their observed crystalline architecture. researchgate.netresearchgate.net Similarly, research on morpholine-containing compounds has elucidated their preferred conformations, which are often a chair form for the morpholine ring. However, without a dedicated crystallographic study of this compound, any discussion of its solid-state structure would be speculative.

The synthesis of novel heterocyclic compounds, including those with imidazole and morpholine scaffolds, is an active area of research. mdpi.comnih.gov Typically, when new crystalline compounds are synthesized and characterized, their structures are confirmed by single-crystal X-ray diffraction. nih.gov The absence of such a report for the title compound suggests that either it has not yet been synthesized and crystallized, or the data has not been published in the accessible scientific literature.

Therefore, a definitive analysis of the absolute stereochemistry and solid-state conformation of this compound awaits experimental determination through single-crystal X-ray diffraction analysis.

Conformational Analysis and Molecular Dynamics of 2 1h Imidazol 5 Yl 3 Methylmorpholine

Intrinsic Conformations of the Morpholine (B109124) Ring in 2-(1H-Imidazol-5-yl)-3-methylmorpholine

The morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms, is not planar. To alleviate internal strain, it adopts puckered conformations, primarily the chair and the higher-energy boat and twist-boat forms. The presence of substituents on the ring significantly influences the equilibrium between these conformers.

The most stable conformation for a morpholine ring is typically the chair form, which minimizes both angle strain and torsional strain by staggering adjacent C-H bonds. quora.com In this conformation, substituents can occupy either an axial position (perpendicular to the approximate plane of the ring) or an equatorial position (in the approximate plane of the ring). The boat conformation is less stable due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsing interactions along the sides of the "boat". quora.comlibretexts.org The twist-boat (or skew-boat) conformation is a lower-energy intermediate between boat forms, which relieves some of this strain. libretexts.org

For substituted morpholines, the chair conformation is still generally preferred. mdpi.com However, the energetic preference for substituents to occupy the equatorial position is a dominant factor. Large substituents in the axial position can lead to destabilizing 1,3-diaxial interactions. Experimental and theoretical studies on morpholine itself have identified two distinct chair conformers, Chair-Eq and Chair-Ax, depending on the orientation of the N-H proton, with the equatorial conformer being more stable. acs.orgnih.gov The introduction of substituents, as in this compound, further complicates this landscape. The relative stability of possible chair and skew-boat conformations will depend on the energetic cost of placing the methyl and imidazole (B134444) groups in axial versus equatorial positions. In some heavily substituted systems, such as 1,3,5-maleimide functionalized 1,3,5-methyl cyclohexane (B81311), the boat conformation can become more stable than the chair. nih.gov

The morpholine ring is not static; it undergoes a dynamic process called ring inversion or "chair-flipping," where one chair conformation converts into the other. During this process, axial substituents become equatorial and vice-versa. This inversion proceeds through higher-energy transition states, including the half-chair, and intermediates like the twist-boat and boat conformations.

The energy difference between the chair and the twist-boat conformation of the parent cyclohexane is approximately 5 kcal/mol, while the boat conformation is about 6 kcal/mol less stable than the chair. quora.com The introduction of substituents on the morpholine ring alters these energy barriers. For this compound, there are four potential diastereomeric chair conformations, depending on the relative cis/trans arrangement of the substituents and their axial/equatorial positioning.

The energetic preference will be for the conformation that places the bulky imidazole and methyl groups in equatorial positions to minimize steric strain. A conformation with an axial methyl group would be destabilized by 1,3-diaxial interactions. Similarly, an axial imidazole group would introduce significant steric hindrance. Therefore, the diequatorial-substituted chair conformer is predicted to be the global energy minimum. The energy barrier to ring inversion will be influenced by the strain encountered in the transition state, where bond angles are distorted and eclipsing interactions increase.

Table 1: Relative Energies of Cyclohexane Conformers (Analogue for Morpholine Ring)

Conformation Relative Energy (kcal/mol) Stability
Chair 0 Most Stable
Twist-Boat ~5.0 Less Stable
Boat ~6.0 Less Stable
Half-Chair ~10.0 Transition State

Data derived from studies on cyclohexane, a close structural analogue of the morpholine ring. quora.com

Conformational Flexibility of the Imidazole Ring and Its Aromaticity

The imidazole ring is an aromatic heterocycle. erciyes.edu.tr This aromaticity confers significant planarity and stability to the ring structure. The imidazole molecule contains six π-electrons delocalized across the five-membered ring, satisfying Hückel's rule for aromaticity. rsc.org While the ring itself is rigid, its orientation relative to the morpholine ring is a key conformational variable. The primary flexibility arises from rotation around the single bond connecting the C2 of the morpholine ring to the C5' of the imidazole ring. Noncovalent interactions, such as hydrogen bonding and π-π stacking, can play a role in determining the preferred orientation of the imidazole ring relative to other parts of the molecule. rsc.org

Inter-Ring Rotational Barriers and Preferred Torsional Angles in the C2-C5' Linkage

Studies on similar bi-heterocyclic systems, such as 2,2'-bi-1H-imidazole, show that planar conformations (cis or trans) can be either energy minima or transition states for rotation. rsc.org For 2,2'-bi-1H-imidazole, the trans conformation is the global minimum, while the cis conformation is a transition state, with additional local minima found at skewed (non-planar) conformations. rsc.org The rotational barrier was estimated to be around 11.8 kcal/mol. rsc.org For this compound, the preferred torsional angle (the dihedral angle defined by atoms C3-C2-C5'-C4' or N4-C2-C5'-N1') will seek to minimize steric clashes between the imidazole ring and the C3-methyl group as well as other atoms on the morpholine ring. The lowest energy conformations will likely correspond to staggered arrangements around the C2-C5' bond.

Computational and Spectroscopic Approaches to Conformational Studies

Elucidating the complex conformational landscape of molecules like this compound often requires a combination of experimental spectroscopic methods and theoretical computational chemistry.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular structures, energies, and properties. dntb.gov.ua DFT calculations are instrumental in conformational analysis for locating energy minima (stable conformers) and transition states (energy maxima along a reaction coordinate, such as ring inversion or bond rotation) on the potential energy surface of a molecule. researchgate.net

For this compound, DFT calculations can be employed to:

Optimize the geometry of all possible chair, boat, and twist-boat conformations.

Calculate the relative energies of these conformers to determine the most stable structures. For instance, DFT has been used to show that for some substituted cyclohexanes, a boat conformation can be more stable than a chair. nih.gov

Map the potential energy surface for the ring-inversion process, identifying the transition state structures and calculating the activation energy barriers.

Determine the potential energy profile for rotation around the C2-C5' bond, identifying the most stable torsional angles and the rotational energy barriers. rsc.orgnih.gov

These calculations provide detailed insights into the relative populations of different conformers at equilibrium and the kinetics of their interconversion.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Morpholine
Cyclohexane
2,2'-bi-1H-imidazole

Molecular Dynamics Simulations for Conformational Sampling in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the time-dependent behavior of molecules. uu.nl For a molecule like this compound, MD simulations would be instrumental in exploring its conformational landscape in a solution, mimicking physiological conditions.

A typical MD simulation protocol would involve the following steps:

System Setup: The 3D structure of the lowest energy conformer of the molecule would first be generated using computational chemistry software. This structure would then be placed in a periodic box of a chosen solvent, typically water, to simulate an aqueous environment. Ions would be added to neutralize the system and to achieve a desired salt concentration, reflecting physiological conditions. ijnc.ir

Force Field Selection: A suitable force field, such as CHARMM or AMBER, would be chosen to define the potential energy of the system. ajchem-a.com These force fields are collections of parameters that describe the interactions between atoms, including bond lengths, angles, and dihedrals, as well as non-bonded van der Waals and electrostatic interactions.

Simulation Protocol: The system would undergo energy minimization to remove any steric clashes. This would be followed by a gradual heating phase to bring the system to the desired temperature (e.g., 300 K). Subsequently, a period of equilibration under constant temperature and pressure (NPT ensemble) would be carried out to allow the system to reach a stable state. Finally, a production run, typically on the nanosecond to microsecond timescale, would be performed to generate trajectories of atomic motion. ajchem-a.com

From the resulting trajectories, various analyses can be performed to understand the conformational preferences of the molecule. This includes calculating the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and analyzing dihedral angles to characterize the different conformations adopted by the molecule in solution. ajchem-a.com The data obtained would allow for the construction of a potential energy surface, highlighting the low-energy, and therefore more populated, conformations.

A hypothetical data table summarizing the results of such a simulation is presented below.

Simulation ParameterValue
Force FieldCHARMM36
Solvent ModelTIP3P Water
Box Size50 x 50 x 50 ų
Temperature300 K
Pressure1 atm
Simulation Time500 ns
Conformational StatePopulation (%)Key Dihedral Angles (degrees)
Chair (equatorial imidazole)Data not availableData not available
Chair (axial imidazole)Data not availableData not available
Boat/Twist-BoatData not availableData not available

Experimental Verification of Preferred Conformations (e.g., Variable Temperature NMR)

The computational findings from molecular dynamics simulations would ideally be validated through experimental techniques. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a particularly powerful method for this purpose. rsc.org By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes and conformational equilibria. researchgate.net

As the temperature is lowered, the rate of interconversion between different conformers slows down. If the energy barrier between conformers is high enough, separate signals for each conformer may be observed at low temperatures. The coalescence temperature, where these separate signals merge into a single broad peak, can be used to calculate the free energy of activation for the conformational exchange. researchgate.net

For this compound, ¹H and ¹³C NMR spectra would be recorded over a range of temperatures. Analysis of the chemical shifts, coupling constants, and the appearance of new peaks at low temperatures would provide direct evidence for the preferred conformations in solution. The relative integrals of the signals corresponding to different conformers at low temperatures would allow for the determination of their relative populations and the calculation of the difference in Gibbs free energy (ΔG) between them.

A hypothetical data table from a VT-NMR experiment is shown below to illustrate the type of data that would be collected.

Temperature (K)Observed ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
298H-2Data not availableData not availableData not availableData not available
298H-3Data not availableData not availableData not availableData not available
195H-2 (Axial)Data not availableData not availableData not availableData not available
195H-2 (Equatorial)Data not availableData not availableData not availableData not available
195H-3 (Axial)Data not availableData not availableData not availableData not available
195H-3 (Equatorial)Data not availableData not availableData not availableData not available

By combining the predictive power of molecular dynamics simulations with the empirical evidence from variable temperature NMR, a detailed and robust model of the conformational behavior of this compound in solution could be developed. This understanding is a critical first step in structure-activity relationship studies and rational drug design.

Computational Chemistry and Cheminformatics in the Research of 2 1h Imidazol 5 Yl 3 Methylmorpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. nih.gov For 2-(1H-Imidazol-5-yl)-3-methylmorpholine, these calculations can reveal key insights into its chemical behavior at a subatomic level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. jecst.org

For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The imidazole (B134444) ring, being electron-rich, is expected to have a significant contribution to the HOMO, indicating its potential to act as an electron donor. nih.govjecst.org Conversely, the distribution of the LUMO would highlight potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical parameter, as a smaller gap generally implies higher reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for this compound
ParameterValue (Illustrative)Interpretation
HOMO Energy-6.2 eVIndicates the energy of the highest occupied molecular orbital, suggesting its electron-donating capability.
LUMO Energy-1.5 eVRepresents the energy of the lowest unoccupied molecular orbital, indicating its electron-accepting capability.
HOMO-LUMO Gap4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com
HOMO DistributionPrimarily on the imidazole ringSuggests the imidazole moiety is the primary site for electrophilic attack. jecst.org
LUMO DistributionDistributed across the imidazole and morpholine (B109124) ringsIndicates potential sites for nucleophilic attack.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) maps, also known as molecular electrostatic potential (MEP) maps, provide a visual representation of the charge distribution within a molecule. libretexts.orgchemrxiv.org These maps are color-coded to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (typically blue), which are electron-poor and attractive to nucleophiles. mdpi.com

For this compound, an EPS map would likely show a region of high negative potential around the nitrogen atoms of the imidazole ring, consistent with their basic character and ability to act as hydrogen bond acceptors. nih.govmdpi.com The hydrogen atom attached to the imidazole nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. The oxygen atom of the morpholine ring would also show a negative potential. researchgate.net This information is invaluable for predicting how the molecule might interact with biological targets such as proteins or nucleic acids. chemrxiv.org

Table 2: Illustrative Electrostatic Potential Surface (EPS) Features of this compound
Molecular RegionPredicted Electrostatic PotentialPotential Interaction
Imidazole Nitrogen Atoms (unprotonated)Negative (Red)Hydrogen Bond Acceptor, interaction with electrophiles. mdpi.com
Imidazole N-H ProtonPositive (Blue)Hydrogen Bond Donor.
Morpholine Oxygen AtomNegative (Red)Hydrogen Bond Acceptor. researchgate.net
Methyl GroupNeutral (Green)Likely involved in hydrophobic interactions.

Molecular Modeling and Ligand-Based Design Methodologies for Related Scaffolds

When experimental data on the biological target of a compound is limited, ligand-based design methodologies become particularly important. These approaches leverage the structural information of known active molecules to design new ones.

Scaffold Hopping Strategies and Chemotype Identification

Scaffold hopping is a computational strategy used in drug design to identify novel molecular backbones (scaffolds) that can maintain the biological activity of a known active compound. nih.gov This is particularly useful for discovering new chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov Starting with the this compound scaffold, various computational techniques can be employed to identify isosteric replacements for the imidazole or morpholine rings. researchgate.net These replacements would aim to preserve the key pharmacophoric features while introducing novel structural diversity. For instance, other five- or six-membered heterocycles could be explored as replacements for the imidazole or morpholine ring to identify new chemotypes. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For this compound, a pharmacophore model would be constructed based on its key structural elements: the hydrogen-bond-donating NH and hydrogen-bond-accepting nitrogen of the imidazole, the hydrogen-bond-accepting oxygen of the morpholine, and the hydrophobic methyl group. nih.govgrafiati.com

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. dovepress.comnih.gov This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to exhibit similar biological activity, thus accelerating the discovery of new lead compounds. mdpi.com

Table 3: Potential Pharmacophoric Features of this compound for Virtual Screening
Pharmacophoric FeatureCorresponding Molecular Moiety
Hydrogen Bond Donor (HBD)Imidazole N-H
Hydrogen Bond Acceptor (HBA)Imidazole Nitrogen, Morpholine Oxygen
Aromatic RingImidazole Ring
Hydrophobic FeatureMethyl Group

Application of Machine Learning and Artificial Intelligence in Novel Scaffold Discovery

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in drug discovery. researchgate.net These methods can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not readily apparent to human researchers. For the discovery of novel scaffolds related to this compound, ML models can be trained on databases of known active and inactive compounds to predict the biological activity of new, untested molecules. nih.gov

Generative ML models can even design entirely new molecules with desired properties. By learning the underlying chemical rules from a given set of molecules, these models can generate novel scaffolds that are predicted to be active against a specific biological target. This approach has the potential to significantly expand the accessible chemical space for drug discovery and lead to the identification of truly innovative therapeutic agents. researchgate.net

Predictive Modeling for Chemical Space Exploration

Predictive modeling is a cornerstone of computational drug discovery, enabling researchers to navigate the immense landscape of possible chemical structures. By building mathematical models that correlate structural features with biological activities or physicochemical properties, scientists can prioritize which novel derivatives of a lead compound, such as this compound, are most promising for synthesis and testing.

This process typically begins with the generation of molecular descriptors for a series of related compounds. These descriptors are numerical values that encode different aspects of a molecule's structure, including electronic, steric, and lipophilic properties. For imidazole derivatives, these descriptors can be derived from quantum-chemical calculations and molecular modeling. nih.gov

Artificial Neural Networks (ANNs) have proven particularly effective for these quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net An ANN can be trained on a dataset of known imidazole derivatives and their measured biological activities (e.g., antibacterial or antifungal) to learn the complex, often non-linear relationships between the molecular descriptors and the activity. nih.govresearchgate.net Once trained, the model can predict the activity of new, unsynthesized derivatives. Studies on large series of imidazole derivatives have shown a high correlation between the predicted activity from ANN models and experimental results, with correlation coefficients (R) ranging from 0.875 to 0.969, demonstrating the applicability of these models in predicting pharmacological potency. nih.gov This predictive power allows for the efficient exploration of the chemical space around the this compound scaffold, identifying modifications that are most likely to enhance desired biological effects.

Table 1: Example of Molecular Descriptors Used in Predictive Modeling for Imidazole Derivatives

This table illustrates the types of descriptors that could be calculated for derivatives of this compound to build a predictive model.

Descriptor TypeSpecific Descriptor ExampleInformation EncodedPotential Impact on Activity
Electronic Dipole MomentPolarity and charge distribution of the molecule.Influences interactions with polar residues in a biological target.
Steric Molecular Volume / Surface AreaThe size and shape of the molecule.Affects how well the molecule fits into a binding site.
Lipophilicity LogP (Partition Coefficient)The molecule's solubility in lipids versus water.Crucial for membrane permeability and reaching the target site.
Topological Wiener IndexBranching and connectivity of the molecular skeleton.Relates to molecular compactness and shape.
Quantum-Chemical HOMO/LUMO EnergiesHighest Occupied and Lowest Unoccupied Molecular Orbital energies.Relates to the molecule's reactivity and ability to participate in charge-transfer interactions.

Retrosynthesis Planning using AI Algorithms

Modern retrosynthesis platforms often combine data-driven approaches with expert chemical knowledge. nih.govgwern.net They leverage deep learning models, such as Graph Convolutional Networks (GCNs), trained on vast reaction databases like Reaxys. nih.gov These models can predict suitable "transforms" or disconnections for a given molecule. The entire process is often guided by a search algorithm, such as the Monte Carlo Tree Search (MCTS), which explores the vast tree of possible synthetic routes to identify the most feasible and efficient pathways. nih.govgwern.net

For a molecule like this compound, an AI algorithm might propose a retrosynthetic plan as follows:

Disconnect the Imidazole and Morpholine Rings: The primary disconnection could be at the C-C bond linking the imidazole and morpholine moieties. This suggests a key synthetic step, such as a coupling reaction between a functionalized methylmorpholine and a functionalized imidazole.

Simplify the Precursors: The algorithm would then work backward from these two intermediate structures. The 3-methylmorpholine (B1346471) precursor could be traced back to simpler starting materials like an amino alcohol and an appropriate alkylating agent. The 5-bromo-1H-imidazole, a potential precursor, is a known building block.

Route Evaluation: The AI evaluates each potential route based on factors like the number of steps, the predicted yield of each reaction, and the commercial availability and cost of the starting materials. mit.edu

Structure-Activity Relationship (SAR) Methodologies Applied to this compound Derivatives

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. For the this compound scaffold, SAR methodologies are used to systematically probe how modifications to its structure affect its interaction with a biological target, guiding the optimization of potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology that formalizes the SAR by creating a mathematical equation linking the structural properties of a group of compounds to their biological activity. nih.gov This approach is a powerful tool for designing new drug candidates from an existing series of compounds. researchgate.net

The development of a QSAR model for derivatives of this compound would involve several key steps:

Data Set Compilation: A series of analogues would be synthesized, and their biological activity (e.g., IC₅₀ values against a specific enzyme) would be measured.

Descriptor Calculation: As in predictive modeling, a wide range of molecular descriptors (electronic, steric, hydrophobic, etc.) are calculated for each compound in the series. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build an equation that best correlates the descriptors with the observed activity. nih.gov For example, a QSAR study on thiazol-5-yl-ethane-1-one derivatives containing a morpholine moiety found that antioxidant activity increased with lower lipophilicity and smaller molecular volume. researchgate.net

Model Validation: The model's predictive power is rigorously tested using both internal and external validation sets to ensure it is robust and not overfitted. researchgate.net

A validated QSAR model provides valuable insights into which structural features are critical for activity. For instance, a model might reveal that electron-withdrawing groups on the imidazole ring increase potency, while bulky substituents on the morpholine ring decrease it. This information provides a clear, rational basis for the design of the next generation of more active compounds.

Table 2: Hypothetical QSAR Data for this compound Derivatives

This table presents an example of data used to construct a QSAR model, linking molecular descriptors to biological activity.

CompoundR-Group (on Imidazole N-1)LogPDipole Moment (Debye)Molecular Volume (ų)Biological Activity (pIC₅₀)
1 -H1.23.5180.26.5
2 -CH₃1.73.6195.86.3
3 -Cl1.92.9188.57.1
4 -NO₂1.11.8192.47.8

Fragment-Based Drug Design (FBDD) Principles

Fragment-Based Drug Design (FBDD) is an alternative approach to lead discovery that has gained significant traction. openaccessjournals.com Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target. wikipedia.orgnih.gov These fragments serve as efficient starting points that can be grown, linked, or merged to produce highly potent and selective leads. rug.nl

The core principles of FBDD are well-suited for exploring the therapeutic potential of scaffolds like this compound.

Fragment Identification: The first step involves deconstructing the lead compound into its constituent fragments. For this compound, this would yield key fragments such as an imidazole ring and a methylmorpholine ring. A fragment library would be screened using biophysical techniques like X-ray crystallography or NMR spectroscopy to identify which fragments bind to the target of interest. nih.gov

The "Rule of Three": Fragments selected for screening libraries typically adhere to the "Rule of Three," which provides guidelines for their physicochemical properties to ensure they are good starting points for optimization. wikipedia.org

Fragment Optimization: Once a fragment hit is identified and its binding mode is confirmed, it can be optimized in a few ways:

Fragment Growing: The fragment is extended by adding new functional groups to pick up additional interactions with the target protein, thereby increasing affinity.

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be connected with a chemical linker to create a single, much more potent molecule.

Fragment Merging: Two overlapping fragments can be merged into a single new chemical entity that incorporates the key binding features of both.

Applying FBDD, one could screen a library for fragments that bind to a target and identify, for example, a simple imidazole. This hit could then be "grown" by adding a methylmorpholine side chain to occupy an adjacent pocket, rationally reconstructing the original lead compound or, more importantly, designing novel derivatives with improved binding characteristics. rsc.org

Table 3: The "Rule of Three" Applied to Potential Fragments

This table shows how the "Rule of Three" defines ideal properties for fragments used in FBDD screening libraries.

Property"Rule of Three" GuidelineExample Fragment 1: ImidazoleExample Fragment 2: Morpholine
Molecular Weight < 300 Da68.08 Da87.12 Da
cLogP < 3-0.09-0.87
Hydrogen Bond Donors ≤ 311
Hydrogen Bond Acceptors ≤ 312
Number of Rotatable Bonds ≤ 300

Chemical Reactivity and Derivatization of 2 1h Imidazol 5 Yl 3 Methylmorpholine

Reactions of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich heterocycle susceptible to a variety of reactions. nih.gov Its reactivity is influenced by the presence of two nitrogen atoms, one of which is a pyrrole-type and the other a pyridine-type, which gives the molecule an amphoteric character. nih.gov

Electrophilic Aromatic Substitution (e.g., protonation, alkylation at nitrogen)

The imidazole ring is prone to electrophilic attack, typically at the C-4 or C-5 positions. globalresearchonline.netuobabylon.edu.iq The nitrogen at position 3, with its unshared electron pair, is the primary site for protonation and alkylation. nih.govglobalresearchonline.net

Protonation: Due to the basic nature of the pyridine-type nitrogen (N-3), the imidazole ring readily undergoes protonation to form an imidazolium (B1220033) salt. This reaction is a fundamental characteristic of imidazoles. nih.gov

Alkylation at Nitrogen: The nitrogen atoms of the imidazole ring can be alkylated. N-alkylation is a common reaction, often carried out using alkyl halides. uobabylon.edu.iq For instance, imidazole can be reacted with ethyl chloroacetate (B1199739) to produce ethyl 1H-imidazol-1-yl acetate (B1210297). nih.gov This process typically involves the deprotonation of the N-1 position followed by reaction with an alkylating agent.

Halogenation: Halogenation of the imidazole ring is another example of electrophilic substitution. The reaction conditions determine the extent and position of halogenation. smolecule.com For example, bromination of 1-methylimidazole (B24206) with molecular bromine in glacial acetic acid selectively occurs at the 5-position. smolecule.com Milder reagents like N-bromosuccinimide can also be used, offering better control and selectivity. smolecule.com

Nitration and Sulfonation: Imidazole can undergo nitration with a mixture of nitric and sulfuric acid, and sulfonation with disulfuric acid, leading to substitution at the 4- or 5-positions. uobabylon.edu.iq

Table 1: Examples of Electrophilic Substitution Reactions on the Imidazole Ring

Reaction TypeReagents and ConditionsProduct(s)Reference
AlkylationEthyl chloroacetate, dry acetone, K₂CO₃Ethyl 1H-imidazol-1-yl acetate nih.gov
BrominationMolecular bromine, glacial acetic acid, 0-5°C5-Bromo-1-methylimidazole smolecule.com
NitrationNitric acid, sulfuric acid4(5)-Nitroimidazole uobabylon.edu.iq
SulfonationDisulfuric acid, 100°CImidazole-4(5)-sulfonic acid uobabylon.edu.iq

Nucleophilic Additions to the Imidazole Ring

N-Substitution and Ring Modification Reactions

A variety of N-substituted imidazole derivatives can be synthesized, which can subsequently undergo further ring modifications. nih.gov For example, N-alkylimidazoles can be isomerized to 2-alkylimidazoles at high temperatures. uobabylon.edu.iq The imidazole ring can also be opened under certain conditions, for instance, by reaction with benzoyl chloride in the presence of sodium hydroxide. uobabylon.edu.iq

Reactions of the Morpholine (B109124) Ring System

The morpholine ring in 2-(1H-imidazol-5-yl)-3-methylmorpholine is a saturated heterocycle. The presence of the ether oxygen atom withdraws electron density from the tertiary amine nitrogen, making it less nucleophilic and less basic than comparable secondary amines like piperidine. wikipedia.org

Reactions at the Tertiary Amine Nitrogen (e.g., quaternization, acylation)

Quaternization: The tertiary amine nitrogen of the morpholine ring can be quaternized by reacting with alkyl halides. cdnsciencepub.com This reaction leads to the formation of quaternary ammonium (B1175870) salts. The stereochemistry of this reaction has been studied, with deuteriomethyliodide being used as a label to determine the preferred axial course of quaternization. cdnsciencepub.com For example, N-substituted carboxymethyl chitosan (B1678972) derivatives have been successfully quaternized using N-(3-chloro-2-hydroxy-propyl)trimethylammonium chloride. nih.gov

Acylation: The morpholine nitrogen can undergo acylation. For instance, various morpholine-acetamide derivatives have been prepared. nih.gov Additionally, acylation is a key step in the synthesis of certain morpholine-based compounds, where an acid is transformed into its corresponding chloride and then reacted with a nucleophile. mdpi.com Multicomponent reactions have also been utilized to synthesize substituted morpholines where the secondary amine can undergo further transformations like acylation. nih.govacs.org

Table 2: Examples of Reactions at the Morpholine Nitrogen

Reaction TypeReagents and ConditionsProduct TypeReference
QuaternizationDeuteriomethyliodideQuaternary ammonium salt cdnsciencepub.com
QuaternizationN-(3-chloro-2-hydroxy-propyl)trimethylammonium chlorideQuaternized N-substituted carboxymethyl chitosan nih.gov
AcylationChloroacetyl chloride, then heterocyclic amine/phenol/thiolMorpholine-acetamide derivative nih.gov
AcylationSOCl₂, then hydrazine (B178648) hydrateHydrazide derivative mdpi.com

Ring Opening and Rearrangement Reactions

The morpholine ring, being a saturated system, is generally stable. However, under specific conditions, it can undergo ring-opening reactions. For example, the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives can occur in the presence of metal catalysts. rsc.org Another method involves the visible light-promoted oxidative ring-opening of morpholine derivatives, which cleaves the C(sp³)–C(sp³) bond. google.com Ring-opening polymerization of N-acyl morpholin-2-ones can also be achieved using organocatalysts to form functionalized poly(aminoesters). acs.org

Rearrangement reactions are a broad class of organic reactions where a part of the molecule migrates to form a structural isomer. wiley-vch.de While general rearrangement reactions of heterocyclic systems are known, specific examples for the this compound scaffold were not found in the provided search results.

Selective Functionalization of Both Ring Systems

The presence of two distinct heterocyclic rings in this compound allows for selective functionalization, which is crucial for the synthesis of complex derivatives. This can be achieved through the use of orthogonal protecting groups and by exploiting the inherent differences in the reactivity of the two rings.

Orthogonal protecting groups are essential for the selective functionalization of the imidazole and morpholine nitrogens. rsc.orgnih.gov These groups can be introduced and removed under different conditions, allowing for the sequential modification of each ring system.

For instance, the imidazole N-H can be protected with a group that is stable to the conditions required for the functionalization of the morpholine nitrogen, and vice versa. Some potential orthogonal protecting group strategies are outlined in the table below:

Nitrogen AtomProtecting GroupIntroduction ConditionsRemoval Conditions
Imidazole N-HBoc (tert-butoxycarbonyl)Boc2O, Et3N, CH2Cl2TFA or HCl in an organic solvent
Imidazole N-HTrityl (triphenylmethyl)Trityl chloride, Et3N, CH2Cl2Mild acid (e.g., formic acid)
Morpholine N-HCbz (benzyloxycarbonyl)Benzyl chloroformate, baseH2, Pd/C
Morpholine N-HFmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl, basePiperidine in DMF

By employing such strategies, one can, for example, protect the imidazole nitrogen with a Boc group, functionalize the morpholine nitrogen, and then deprotect the imidazole nitrogen to allow for its subsequent modification.

The inherent differences in the electronic properties of the imidazole and morpholine rings can be exploited for regioselective and chemoselective transformations.

N-Alkylation and N-Acylation: The imidazole nitrogen is part of an aromatic system and is generally less nucleophilic than the secondary amine nitrogen of the morpholine ring. Therefore, direct alkylation or acylation is expected to occur preferentially at the morpholine nitrogen under neutral or slightly basic conditions. To achieve selective N-alkylation or N-acylation of the imidazole ring, the morpholine nitrogen would likely need to be protected.

Electrophilic Aromatic Substitution: The imidazole ring is susceptible to electrophilic attack, particularly at the C4 position. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. The morpholine ring, being saturated, is generally unreactive towards electrophiles under these conditions.

Reactivity of the Imidazole Anion: Deprotonation of the imidazole N-H with a strong base generates a highly nucleophilic anion. This anion can then react with a variety of electrophiles, leading to functionalization at the nitrogen atom. This provides a route to N-substituted imidazoles that might not be accessible through direct alkylation.

Formation of Metal Complexes and Supramolecular Assemblies

The presence of multiple heteroatoms with lone pairs of electrons makes this compound an excellent candidate for acting as a ligand in the formation of metal complexes and as a building block for supramolecular assemblies.

The imidazole ring can coordinate to metal ions through its sp2-hybridized nitrogen atom (N3). ajol.infowikipedia.org The morpholine nitrogen can also act as a donor atom. Depending on the metal ion and the reaction conditions, the molecule could act as a monodentate ligand (coordinating through either the imidazole or the morpholine nitrogen), a bidentate chelating ligand (coordinating through both nitrogen atoms), or a bridging ligand, linking multiple metal centers. acs.orgekb.eg The formation of stable five- or six-membered chelate rings would be a driving force for bidentate coordination.

Furthermore, the imidazole ring's N-H group and the morpholine's N-H group and oxygen atom can participate in hydrogen bonding interactions. acs.org These interactions, along with potential π-π stacking of the imidazole rings, can lead to the formation of well-ordered one-, two-, or three-dimensional supramolecular assemblies in the solid state. nih.gov The nature of these assemblies would be influenced by the presence of co-formers, such as dicarboxylic acids, which can form strong hydrogen bonds with the imidazole moiety. acs.org The study of these complexes and assemblies is of interest for applications in catalysis, materials science, and medicinal chemistry. nih.govrsc.orgnih.gov

Perspectives and Future Research Directions for 2 1h Imidazol 5 Yl 3 Methylmorpholine

Exploration of Undiscovered Synthetic Pathways for Complex Derivatives

The synthesis of highly substituted morpholines remains a significant challenge in organic chemistry. acs.org While traditional methods often involve the building block approach, where the morpholine (B109124) ring is appended to an existing molecule, de novo synthesis strategies offer greater flexibility and access to novel substitution patterns. acs.orgnih.gov

Future research should focus on developing innovative synthetic routes to complex derivatives of 2-(1H-Imidazol-5-yl)-3-methylmorpholine. Promising avenues include:

Multicomponent Reactions (MCRs): The Ugi reaction, a type of MCR, has been successfully employed for the de novo assembly of morpholines. acs.orgnih.gov This approach allows for the combination of multiple starting materials in a single step, leading to a diverse range of products from readily available precursors. A potential MCR strategy for synthesizing derivatives could involve the reaction of an amino alcohol, an aldehyde or ketone, an isocyanide, and an azide. nih.gov

Palladium-Catalyzed Carboamination: This method provides a route to cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step involves the palladium-catalyzed reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, resulting in the formation of the morpholine ring as a single stereoisomer. nih.gov

Photocatalytic Methods: A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been developed for the synthesis of substituted morpholines under continuous flow conditions. organic-chemistry.org This method utilizes an inexpensive organic photocatalyst and a Lewis acid additive, offering a potentially greener and more efficient synthetic route. organic-chemistry.org

Ethylene (B1197577) Sulfate (B86663) Chemistry: A recently developed one or two-step, redox-neutral protocol using ethylene sulfate and potassium t-butoxide enables the conversion of 1,2-amino alcohols to morpholines with high yields. organic-chemistry.orgchemrxiv.org This method is notable for the clean isolation of N-monoalkylation products. chemrxiv.org

These advanced synthetic strategies would enable the creation of libraries of this compound derivatives with diverse substituents at various positions, facilitating the exploration of their structure-activity relationships.

Table 1: Comparison of Synthetic Strategies for Morpholine Derivatives

Synthetic StrategyKey FeaturesAdvantagesPotential for this compound Derivatives
Multicomponent Reactions (e.g., Ugi)One-pot synthesis from multiple starting materials. acs.orgnih.govHigh diversity of products, operational simplicity. acs.orgRapid generation of a library of complex derivatives.
Pd-Catalyzed CarboaminationForms cis-3,5-disubstituted morpholines stereoselectively. nih.govHigh diastereoselectivity, access to specific stereoisomers. nih.govSynthesis of stereochemically defined derivatives.
Photocatalytic CouplingUtilizes light and a photocatalyst for the reaction. organic-chemistry.orgScalable, can be performed under continuous flow conditions. organic-chemistry.orgGreener and more efficient synthesis of complex structures.
Ethylene Sulfate MethodRedox-neutral conversion of 1,2-amino alcohols. organic-chemistry.orgchemrxiv.orgHigh yielding, clean isolation of products. chemrxiv.orgEfficient and scalable production of key intermediates.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The optimization of complex multi-step syntheses requires a deep understanding of reaction kinetics and mechanisms. Advanced spectroscopic probes offer the potential for real-time, in situ monitoring of reaction progress, providing valuable insights that can guide process optimization. rsc.org

For the synthesis of this compound derivatives, the development of tailored spectroscopic probes could be transformative. Future research in this area could involve:

Fluorescent Probes: Designing fluorescent probes that change their emission properties in response to the consumption of starting materials or the formation of products would allow for non-invasive, real-time tracking of the reaction. The design principles for such probes often involve modulating the electronic properties of a fluorophore. nih.gov For instance, a probe could be designed to interact with a specific functional group present in a reactant, with this interaction being disrupted as the reaction proceeds, leading to a change in fluorescence.

NMR and IR Spectroscopy: While traditionally used for offline analysis, advances in probe and instrument design are enabling the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for in situ monitoring of liquid-phase reactions. These techniques can provide detailed structural information about intermediates and products as they are formed.

The data obtained from in situ monitoring can be used to build kinetic models of the reaction, identify reaction bottlenecks, and optimize reaction conditions to improve yield and purity.

Integration of High-Throughput Experimentation and Automation in Synthesis

To efficiently explore the vast chemical space of possible this compound derivatives, high-throughput experimentation (HTE) and automation are essential. HTE platforms allow for the rapid execution of a large number of reactions in parallel, enabling the systematic variation of reactants, catalysts, and reaction conditions.

The integration of automation in the synthesis of these derivatives would involve:

Robotic Liquid Handlers: For precise and automated dispensing of reagents.

Parallel Reaction Blocks: To conduct multiple reactions simultaneously under controlled temperature and mixing conditions.

Automated Purification Systems: For the rapid purification of the resulting compound libraries.

High-Throughput Analysis: Techniques such as mass spectrometry and ultra-high-performance liquid chromatography (UHPLC) can be integrated for rapid characterization of the synthesized compounds.

By combining HTE with the advanced synthetic methods described in section 7.1, it will be possible to generate large and diverse libraries of this compound derivatives for biological screening.

Development of Novel Computational Tools for Scaffold Design and Prediction

Computational chemistry and cheminformatics are indispensable tools in modern drug discovery. nih.gov For the this compound scaffold, computational methods can guide the design of new derivatives with desired properties.

Future research in this area should focus on:

Scaffold Hopping and Bioisosteric Replacement: Utilizing computational tools to identify novel scaffolds that mimic the key structural features of this compound but possess different core structures. researchgate.net This can lead to the discovery of new intellectual property and compounds with improved properties.

De Novo Design: Employing algorithms to design novel molecules that fit a specific target binding site, using the this compound scaffold as a starting point.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and pharmacokinetic properties of virtual derivatives before their synthesis. This can help prioritize the most promising compounds for synthesis and testing.

Table 2: Computational Tools for Drug Discovery

Tool CategoryApplicationRelevance to this compound
CheminformaticsChemical similarity searching, clustering, R-group analysis. nih.govIdentifying structurally similar compounds and analyzing structure-activity relationships within a library of derivatives.
Structure-Based Drug Design (SBDD)Virtual docking, de novo design. nih.govPredicting the binding mode of derivatives to a biological target and designing novel molecules with improved binding affinity.
Scaffold HoppingGenerating novel molecular scaffolds with similar properties. researchgate.netDiscovering new core structures that can serve as alternatives to the this compound scaffold.

Investigation of Stereochemical Influence on Molecular Recognition Processes

The this compound scaffold contains at least two stereocenters, meaning it can exist as multiple stereoisomers. The spatial arrangement of the methyl and imidazole (B134444) substituents will have a profound impact on how the molecule interacts with biological targets.

A critical area of future research is the systematic investigation of the influence of stereochemistry on molecular recognition. This would involve:

Stereoselective Synthesis: Developing synthetic methods, such as the Pd-catalyzed carboamination mentioned earlier, to produce each stereoisomer in high purity. nih.gov

Structural Analysis: Using techniques like X-ray crystallography and NMR spectroscopy to determine the absolute configuration and conformational preferences of each stereoisomer.

Biological Evaluation: Testing the individual stereoisomers in relevant biological assays to determine if one isomer is significantly more active than the others.

Molecular Modeling: Using computational docking and molecular dynamics simulations to understand the structural basis for the observed differences in activity between stereoisomers.

Understanding the stereochemical requirements for biological activity is crucial for the design of potent and selective drug candidates based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-Imidazol-5-yl)-3-methylmorpholine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling imidazole derivatives with substituted morpholine precursors. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl (2-(1H-imidazol-5-yl)ethyl)carbamate) can be used to facilitate regioselective alkylation, followed by deprotection . Optimization may include solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C), and catalytic bases like K₂CO₃. Monitoring via HPLC or LC-MS is critical to assess intermediates and final product purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure, particularly to confirm the stereochemistry of the morpholine ring and imidazole orientation . ORTEP-3 can generate thermal ellipsoid plots for visualizing atomic displacement .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can identify proton environments (e.g., imidazole NH at δ ~12 ppm, morpholine CH₃ at δ ~1.2 ppm). HSQC and HMBC correlate protons with adjacent carbons to confirm connectivity .

Q. How can preliminary pharmacological activity be assessed for this compound?

  • Methodological Answer :

  • In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors due to structural analogy to phenylmorpholines) using radioligand displacement assays .
  • Toxicity profiling : Use cell viability assays (e.g., MTT on HEK-293 or HepG2 cells) to establish IC₅₀ values. Reference structurally similar compounds (e.g., phenmetrazine derivatives) for dose-range selection .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound’s conformation?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Use packages like GROMACS to model solvent effects and compare simulated NMR chemical shifts with experimental data .
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to predict NMR shifts and identify low-energy conformers that match crystallographic data .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :

  • Pro-drug design : Introduce acetyl or tert-butyl carbamate groups to protect labile sites (e.g., imidazole NH) based on analogues like carnosine derivatives .
  • In vitro microsomal assays : Use liver microsomes (human or rodent) to identify metabolic hotspots. LC-MS/MS can track metabolite formation, guiding structural modifications .

Q. How can molecular docking predict interactions between this compound and potential protein targets?

  • Methodological Answer :

  • Glide docking (Schrödinger Suite) : Dock the compound into active sites of homologous targets (e.g., Leishmania donovani heat-shock proteins) using Glide Score and Fitness Score metrics. Validate with MM-GBSA binding free energy calculations .
  • Pharmacophore modeling : Align with known inhibitors (e.g., oxmetidine) to identify critical interaction motifs like hydrogen bonds between the morpholine oxygen and Asp/Glu residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK-293 for consistency) and normalize data to internal controls (e.g., % activity relative to reference agonists/antagonists).
  • Meta-analysis : Compare results with structurally related compounds (e.g., 3,4-methylenedioxyphenmetrazine) to identify assay-specific biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.